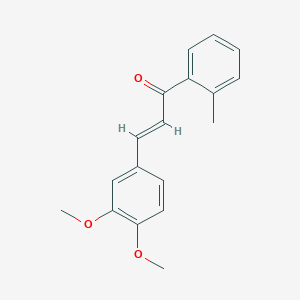

(2E)-3-(3,4-Dimethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one

Description

(2E)-3-(3,4-Dimethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone bridging two aromatic rings. The 3,4-dimethoxyphenyl group contributes electron-donating methoxy substituents, while the 2-methylphenyl group introduces steric hindrance and lipophilicity. This compound is synthesized via Claisen-Schmidt condensation, typically involving 2-methylacetophenone and 3,4-dimethoxybenzaldehyde under basic conditions . Its structural features influence physicochemical properties such as solubility, crystallinity, and reactivity.

Properties

IUPAC Name |

(E)-3-(3,4-dimethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O3/c1-13-6-4-5-7-15(13)16(19)10-8-14-9-11-17(20-2)18(12-14)21-3/h4-12H,1-3H3/b10-8+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKMRTOZNTGQUBG-CSKARUKUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C=CC2=CC(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1C(=O)/C=C/C2=CC(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2E)-3-(3,4-Dimethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, is a compound known for its diverse biological activities. Chalcones are characterized by their α,β-unsaturated carbonyl structure, which contributes to their pharmacological properties. This article explores the biological activity of this specific chalcone, focusing on its anticancer, antibacterial, and antioxidant effects based on recent research findings.

- Molecular Formula : C18H18O3

- Molecular Weight : 282.33 g/mol

- CAS Number : 198125-17-6

Anticancer Activity

Recent studies have demonstrated that chalcone derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, one study highlighted the ability of a related chalcone compound to induce apoptosis in melanoma cells through several mechanisms:

- Cell Cycle Arrest : The compound caused G2/M phase arrest in melanoma cells, which was linked to changes in the expression of cell cycle-related proteins such as cyclin B1 and p21 .

- Apoptosis Induction : The treatment resulted in mitochondrial dysfunction characterized by the release of cytochrome c and activation of caspases 3 and 7, leading to programmed cell death .

- DNA Damage Response : Enhanced phosphorylation of ATM kinase was observed, indicating activation of DNA damage repair pathways .

Antibacterial Activity

Chalcones have also been investigated for their antibacterial properties. A study on a similar chalcone compound revealed its effectiveness against various bacterial strains. The mechanism involved:

- Inhibition of Bacterial Growth : The compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli.

- Synergistic Effects : It was found to enhance the efficacy of conventional antibiotics, suggesting potential use in combination therapies .

Comparative Biological Activity Table

| Activity Type | Mechanism/Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis, cell cycle arrest | |

| Antibacterial | Inhibits growth of S. aureus and E. coli | |

| Antioxidant | Scavenges free radicals, reduces oxidative stress |

Case Study 1: Anticancer Mechanism

A study focused on a related chalcone derivative showed that treatment led to a significant reduction in melanoma cell viability over 72 hours. The analysis indicated a time-dependent increase in early apoptotic cells and a decrease in living cells, supporting the potential of chalcones as anticancer agents .

Case Study 2: Antibacterial Efficacy

In another investigation, a structurally similar chalcone was tested for its antibacterial properties. Results indicated that the compound not only inhibited bacterial growth but also modified the activity of antibiotics like penicillin, enhancing their effectiveness against resistant strains .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that chalcone derivatives exhibit significant anticancer properties. Studies have shown that (2E)-3-(3,4-Dimethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The compound appears to inhibit cell proliferation by disrupting the cell cycle and inducing oxidative stress .

Anti-inflammatory Effects

Chalcones are known for their anti-inflammatory activities. The compound has been investigated for its potential to reduce inflammation markers in vitro. It can inhibit the production of pro-inflammatory cytokines, thus offering therapeutic potential for conditions like arthritis and other inflammatory diseases .

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated through various assays, demonstrating its ability to scavenge free radicals and protect cellular components from oxidative damage. This property is crucial in preventing diseases associated with oxidative stress .

Materials Science Applications

Organic Electronics

Chalcone derivatives have been explored as potential materials in organic electronic devices due to their favorable electronic properties. The compound's ability to form thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic solar cells .

Photovoltaic Applications

Research has indicated that incorporating chalcone derivatives into photovoltaic cells can enhance their efficiency. The compound's light absorption properties allow it to be used effectively in dye-sensitized solar cells (DSSCs), where it acts as a sensitizer .

Organic Synthesis

Building Block in Organic Synthesis

this compound serves as a versatile intermediate in the synthesis of various biologically active compounds. Its structure allows for further functionalization, making it a valuable building block in synthetic organic chemistry .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of various chalcone derivatives, including this compound. The results indicated a dose-dependent inhibition of cancer cell growth with significant apoptosis induction observed at higher concentrations.

Case Study 2: Organic Electronics

Research conducted at a leading university investigated the application of chalcone derivatives in OLEDs. The study demonstrated that devices incorporating this compound exhibited improved brightness and efficiency compared to traditional materials.

Comparison with Similar Compounds

Comparison with Structurally Similar Chalcones

Substituent Variations on the Aromatic Rings

Chalcone derivatives are structurally diverse due to substituent modifications. Key comparisons include:

Table 1: Substituent Effects on Chalcone Derivatives

Key Observations :

- Electron-Donating Groups (e.g., methoxy) : Increase solubility in polar organic solvents and enhance π-conjugation, as seen in the target compound and its 3,4-dimethoxyphenyl analogs .

- Electron-Withdrawing Groups (e.g., Cl) : Improve stability and reactivity; halogenated derivatives often exhibit enhanced biological activity .

- Hydroxyl vs. Methyl Groups : Hydroxyl substituents enable hydrogen bonding (e.g., O–H···O in ), whereas methyl groups increase steric bulk and hydrophobicity .

Crystallographic and Structural Analysis

Crystal structures reveal how substituents influence molecular packing and intermolecular interactions:

Table 2: Crystallographic Data Comparison

Key Observations :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.